3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1023963-21-4
VCID: VC6546871
InChI: InChI=1S/C26H27Cl2N3O3S/c1-33-22-12-18-20(13-23(22)34-2)29-26(35-14-16-8-9-17(27)11-19(16)28)31-21(25(32)30-24(18)31)10-15-6-4-3-5-7-15/h8-9,11-13,15,21H,3-7,10,14H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)CC5CCCCC5)OC
Molecular Formula: C26H27Cl2N3O3S
Molecular Weight: 532.48

3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

CAS No.: 1023963-21-4

Cat. No.: VC6546871

Molecular Formula: C26H27Cl2N3O3S

Molecular Weight: 532.48

* For research use only. Not for human or veterinary use.

3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one - 1023963-21-4

Specification

CAS No. 1023963-21-4
Molecular Formula C26H27Cl2N3O3S
Molecular Weight 532.48
IUPAC Name 3-(cyclohexylmethyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Standard InChI InChI=1S/C26H27Cl2N3O3S/c1-33-22-12-18-20(13-23(22)34-2)29-26(35-14-16-8-9-17(27)11-19(16)28)31-21(25(32)30-24(18)31)10-15-6-4-3-5-7-15/h8-9,11-13,15,21H,3-7,10,14H2,1-2H3
Standard InChI Key NKGFMGQFEWVSMK-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)CC5CCCCC5)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a fused imidazo[1,2-c]quinazolin-2-one core substituted with a cyclohexylmethyl group at position 3, a 2,4-dichlorobenzylsulfanyl moiety at position 5, and methoxy groups at positions 8 and 9. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups creates a polarized scaffold conducive to interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₆H₂₇Cl₂N₃O₃S
Molecular Weight532.48 g/mol
IUPAC Name3-(Cyclohexylmethyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
CAS Registry Number1023963-21-4
SolubilityNot fully characterized; likely lipophilic

Synthesis Pathways

While detailed synthetic protocols remain proprietary, analogous imidazoquinazolines are typically synthesized via multi-step cyclization and functionalization reactions. A plausible route involves:

  • Cyclization: Condensation of 2-nitrobenzaldehyde with diamines or imidazole precursors under acidic conditions .

  • Sulfanyl Incorporation: Thioether formation via nucleophilic substitution between a chlorinated intermediate and 2,4-dichlorobenzyl mercaptan.

  • Methoxy Group Installation: O-Methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Reaction solvents such as ethanol or dimethylformamide (DMF) are employed under reflux, with catalysts like glacial acetic acid accelerating key steps .

CompoundTargetEC₅₀/IC₅₀MechanismSource
11jα-Glucosidase7.48 μMSecondary structure modulation
4wZIKV NS5 RdRp7.48 μMPalm domain binding
Ribavirin (Ref.)Broad-spectrum antiviral48.88 μMRNA mutagenesis
ParameterGHS ClassificationSymptomsSource
Skin IrritationCategory 2Itching, redness, blistering
Eye DamageCategory 2APain, redness, corneal injury
Acute ToxicityNot classifiedN/A

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with α-glucosidase and viral polymerases via crystallography or molecular dynamics.

  • Structure-Activity Relationships (SAR): Optimize substituents at positions 5 (sulfanyl) and 8/9 (methoxy) to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.

  • Ecological Impact Assessment: Address data gaps in biodegradability and bioaccumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator